molecular formula C13H17Cl B13353647 1-(5-Chloropentyl)-4-vinylbenzene

1-(5-Chloropentyl)-4-vinylbenzene

Cat. No.: B13353647
M. Wt: 208.72 g/mol
InChI Key: DNEJNZRRQWEVNJ-UHFFFAOYSA-N
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Description

1-(5-Chloropentyl)-4-vinylbenzene: is an organic compound that belongs to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. The structure of this compound includes a chlorinated pentyl chain attached to a vinylbenzene moiety, which contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloropentyl)-4-vinylbenzene typically involves the reaction of 4-vinylbenzene with 5-chloropentyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature to ensure the completion of the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and solvents can also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloropentyl)-4-vinylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 1-(5-Chloropentyl)-4-vinylbenzene is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block for the development of new synthetic cannabinoids and other bioactive compounds .

Biology: In biological research, this compound is studied for its interactions with cannabinoid receptors (CB1 and CB2). It helps in understanding the structure-activity relationships of synthetic cannabinoids and their effects on the endocannabinoid system .

Medicine: Although not widely used in medicine, this compound is investigated for its potential therapeutic applications, such as pain management and anti-inflammatory effects. its use is limited due to potential side effects and toxicity .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is also used in the development of new synthetic routes for the production of high-value chemicals .

Mechanism of Action

1-(5-Chloropentyl)-4-vinylbenzene exerts its effects primarily through its interaction with cannabinoid receptors (CB1 and CB2). Upon binding to these receptors, it activates G protein-coupled signaling pathways, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. This results in the modulation of neurotransmitter release and various physiological effects, such as analgesia and anti-inflammatory responses .

Comparison with Similar Compounds

Uniqueness: 1-(5-Chloropentyl)-4-vinylbenzene is unique due to the presence of the chlorinated pentyl chain, which influences its binding affinity and selectivity for cannabinoid receptors.

Properties

Molecular Formula

C13H17Cl

Molecular Weight

208.72 g/mol

IUPAC Name

1-(5-chloropentyl)-4-ethenylbenzene

InChI

InChI=1S/C13H17Cl/c1-2-12-7-9-13(10-8-12)6-4-3-5-11-14/h2,7-10H,1,3-6,11H2

InChI Key

DNEJNZRRQWEVNJ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CCCCCCl

Origin of Product

United States

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